molecular formula C8H7ClFNO2 B1366396 Ethyl 2-chloro-5-fluoronicotinate CAS No. 139911-30-1

Ethyl 2-chloro-5-fluoronicotinate

Cat. No.: B1366396
CAS No.: 139911-30-1
M. Wt: 203.6 g/mol
InChI Key: ZCQJBYHGMYTQAO-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-fluoronicotinate is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 . It is also known by the synonym Ethyl 2-chloro-5-fluoropyridine-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 203.6 . The compound should be stored at 2-8°C .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Derivatives : Ethyl 2-chloro-5-fluoronicotinate is used in synthesizing various derivatives. For instance, ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, a derivative, is synthesized from 2,6-dichloro-5-fluoronicotinic acid through a series of reactions (Zhou Yan-feng, 2007).

  • Preparation of Pharmaceutical Intermediates : It is instrumental in the preparation of pharmaceutical intermediates. For example, ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid is prepared using a method that involves the selective deprotonation and subsequent reactions of similar compounds (J. Kiely, 1991).

Analytical Chemistry

  • Separation and Determination : In analytical chemistry, methods have been developed for the separation and determination of this compound and its related compounds using techniques like High-Performance Liquid Chromatography (HPLC) (Hu Bao-xiang, 2005).

Chemical Synthesis

  • Electrolytic Partial Fluorination : This compound is also used in electrolytic partial fluorination processes, which are significant in the synthesis of various fluorinated organic compounds (A. Konno et al., 1998).

  • Synthesis of Antibacterial Agents : this compound plays a role in synthesizing antibacterial agents like enoxacin. It's used in methods that involve the construction of specific chemical rings essential for the antibacterial properties (T. Miyamoto et al., 1987).

  • Synthesis of Pharmaceutical Intermediates : It's used in the synthesis of key pharmaceutical intermediates like 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, highlighting its significance in the pharmaceutical industry (Xin Wang et al., 2006).

  • Development of Medical Compounds : this compound is used in the development of compounds like AZD1283, a selective and reversible antagonist of the P2Y12 receptor, which is significant in preclinical and clinical studies (S. Andersen et al., 2013).

Safety and Hazards

Ethyl 2-chloro-5-fluoronicotinate is classified as a warning substance according to the Globally Harmonized System (GHS). It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Properties

IUPAC Name

ethyl 2-chloro-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(10)4-11-7(6)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQJBYHGMYTQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464364
Record name Ethyl 2-chloro-5-fluoronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139911-30-1
Record name Ethyl 2-chloro-5-fluoro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139911-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-5-fluoronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 5 L four-necked flask, the salt (1,000 g) of 2-chloro-5-fluoronicotinic acid obtained in Example 5-1 was put and dissolved by adding toluene (3,000 mL), thionyl chloride (617 g) and N,N-dimethylformamide (0.95 g). The flask was heated by dipping it in an oil bath set at 80° C. Six hours later, after confirming by the HPLC analysis that 2-chloro-5-fluoronicotinic acid became at most 5%, ethanol (2,173 g) was added. The temperature of the oil bath was raised to 95° C., and the reaction was carried out for 14 hours. Then, concentration under reduced pressure was carried out, and to the obtained crude liquid, ethyl acetate (4,000 mL) and a 7.5% sodium carbonate aqueous solution (4,000 mL) were added, followed by stirring. After confirming that the pH of the aqueous layer was at least 8, filtration and separation were carried out, and an organic layer was recovered. An aqueous layer was extracted with ethyl acetate (2,000 mL), and the extract was put together with the previous organic layer, followed by washing with water (2,000 mL) and then with a 5% sodium chloride aqueous solution (2,000 mL). The organic solvent was distilled off under reduced pressure to obtain a reddish brown oil (1,234.7 g). It was purified by distillation under reduced pressure to obtain ethyl 2-chloro-5-fluoronicotinate (624.8 g). The yield from 2,6-dichloro-5-fluoronicotinic acid was 66%. As a result of the HPLC analysis, the purity of ethyl 2-chloro-5-fluoronicotinate was 99%.
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